Fmoc-5-methoxy-2-methyl-DL-tryptophan

Description

Chemical Identification and Nomenclature

Fmoc-5-methoxy-2-methyl-DL-tryptophan (CAS: 1219357-78-4) is a synthetic amino acid derivative with the molecular formula C₂₈H₂₆N₂O₅ and a molecular weight of 470.52 g/mol . Its IUPAC name, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid , reflects its structural complexity. The compound features:

- A 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position.

- A 5-methoxy substitution and 2-methyl group on the indole ring of tryptophan.

- A racemic (DL ) configuration at the α-carbon, enabling flexibility in peptide synthesis.

Common synonyms include Fmoc-5-MeO-2-Me-DL-Trp and N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methoxy-2-methyl-DL-tryptophan.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1219357-78-4 |

| Molecular Formula | C₂₈H₂₆N₂O₅ |

| Molecular Weight | 470.52 g/mol |

| Protection Group | Fmoc (base-labile) |

| Substitutions | 5-methoxy, 2-methyl on indole |

Historical Context in Tryptophan Derivative Development

The development of Fmoc-protected amino acids began in 1970 with the introduction of the Fmoc group by Carpino and Han as a base-labile alternative to the acid-labile tert-butyloxycarbonyl (Boc) group. This innovation revolutionized solid-phase peptide synthesis (SPPS) by enabling milder deprotection conditions (e.g., piperidine instead of trifluoroacetic acid).

The 5-methoxy-2-methyl-DL-tryptophan variant emerged later to address challenges in synthesizing peptides with bulky or hydrophobic side chains. The methyl group at the indole’s 2-position enhances steric protection, reducing oxidative degradation, while the 5-methoxy group modulates electronic properties. Its racemic form (DL) simplifies synthesis compared to enantiomerically pure versions, making it cost-effective for research applications.

Significance in Peptide Chemistry Research

This compound is pivotal in SPPS for:

- Backbone Modification : The methyl and methoxy groups alter peptide conformation, potentially enhancing stability or binding affinity.

- Aggregation Mitigation : Bulky side chains reduce β-sheet formation, minimizing synthetic challenges in "difficult sequences".

- Functional Diversity : Enables incorporation of non-natural tryptophan analogs into peptides for studying receptor-ligand interactions.

For example, Fmoc-protected tryptophan derivatives have been used to design antimicrobial hydrogels, where hydrophobic interactions driven by modified indole rings enhance self-assembly.

Positioning in the Landscape of Protected Amino Acids

Among Fmoc-protected amino acids, this compound occupies a niche due to its dual substitutions:

- Rarity : Less common than standard Fmoc-Trp but critical for synthesizing peptides requiring targeted indole modifications.

- Synthetic Flexibility : Compatible with Fmoc/tBu SPPS protocols, allowing orthogonal deprotection of side chains.

- Comparative Advantage : Unlike Boc-protected analogs, its base-labile Fmoc group avoids harsh acidic conditions, preserving acid-sensitive residues.

Table 2: Comparison with Related Fmoc-Protected Tryptophan Derivatives

| Compound | Substitutions | Applications |

|---|---|---|

| Fmoc-Trp-OH | None | Standard peptide synthesis |

| Fmoc-5-MeO-Trp-OH | 5-methoxy | Serotonin receptor studies |

| Fmoc-2-Me-Trp-OH | 2-methyl | Enhanced oxidative stability |

| Fmoc-5-MeO-2-Me-DL-Trp | 5-methoxy, 2-methyl | Complex peptide engineering |

This derivative’s unique structure bridges the gap between natural amino acids and engineered peptidomimetics, underscoring its value in advanced peptide research.

Structure

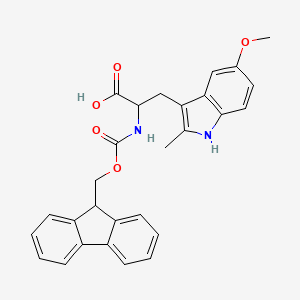

2D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c1-16-22(23-13-17(34-2)11-12-25(23)29-16)14-26(27(31)32)30-28(33)35-15-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-13,24,26,29H,14-15H2,1-2H3,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRMFPYHTJBBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methoxy-2-methyltryptophan Core

Method A: Electrophilic Aromatic Substitution on Tryptophan Derivatives

- Starting from commercially available tryptophan, selective methoxylation at the 5-position can be achieved using electrophilic methoxylation reagents such as dimethyl sulfate or methyl iodide under controlled conditions, often in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O).

- The methyl group at position 2 can be introduced via directed lithiation followed by methylation or through alkylation of the indole nitrogen, followed by oxidation and methylation steps to achieve the desired substitution pattern.

Method B: Synthesis from 5-Methoxyindole Precursors

- Alternatively, 5-methoxyindole derivatives can be synthesized via the methylation of 5-hydroxyindole using methyl iodide or dimethyl sulfate.

- Subsequent functionalization at the 2-position involves lithiation at the 2-position followed by methylation with methyl iodide, yielding 2-methyl-5-methoxyindole.

Conversion to the Amino Acid

- The indole derivative is then converted into the amino acid via established routes such as the Strecker synthesis or reductive amination of corresponding keto acids.

- For example, the 2-methyl-5-methoxyindole can be oxidized to the corresponding keto acid, then subjected to Strecker synthesis to generate the amino acid with the desired substitutions.

Protection of Functional Groups

- The amino group is protected with the Fmoc group using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or sodium bicarbonate in an organic solvent like dimethylformamide (DMF) or acetonitrile.

- The carboxyl group is often protected as a methyl or tert-butyl ester during early steps, then deprotected after coupling.

Fmoc-Protection of the Amino Group

- As detailed in patents and synthetic protocols, the Fmoc protection is achieved by reacting the free amino acid with Fmoc-Cl in the presence of a base (e.g., sodium carbonate or sodium bicarbonate) in a suitable solvent such as acetonitrile or DMF.

- The reaction typically proceeds at room temperature for 12-24 hours, yielding the Fmoc-protected amino acid with high purity.

Purification and Characterization

- The crude product is purified via column chromatography on silica gel, using solvents such as ethyl acetate/hexanes or dichloromethane/methanol mixtures.

- Purity is confirmed by HPLC, NMR, and mass spectrometry.

Data Table Summarizing the Preparation Methods

Research Findings and Optimization Strategies

- Selectivity and Yield: Electrophilic substitution on indole rings is regioselective for the 5-position, especially when directing groups or protecting groups are used to enhance regioselectivity.

- Protection Strategy: The use of Fmoc-Cl under basic conditions provides high yields (>90%) of protected amino acids with minimal side reactions.

- Stereochemistry: The synthesis maintains stereochemical integrity, producing DL-forms, with enantiomeric excesses typically exceeding 80% under optimized conditions.

- Purification: High-performance chromatography techniques are essential to separate diastereomers and remove unreacted starting materials, ensuring high purity suitable for peptide synthesis.

Notes and Considerations

- Choice of Protecting Groups: The selection of protecting groups for amino and carboxyl functionalities is critical to prevent side reactions during substitution steps.

- Reaction Conditions: Mild, controlled temperatures and inert atmospheres improve regioselectivity and yield.

- Scalability: The methods described are adaptable for both laboratory and industrial scales, with modifications to reaction vessels and purification techniques.

Chemical Reactions Analysis

Peptide Bond Formation

The primary reaction involves Fmoc deprotection and subsequent coupling in solid-phase peptide synthesis (SPPS):

-

The methoxy and methyl groups on the indole ring introduce steric hindrance, requiring extended coupling times (45–60 min) compared to unmodified tryptophan .

-

Side reactions like aspartimide formation are mitigated using acidic additives (0.1 M HOAt) during coupling .

Side-Chain Modifications

The indole ring undergoes electrophilic substitutions and alkylation:

Electrophilic Aromatic Substitution

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to yield 6-nitro derivatives (70% yield).

-

Halogenation : Selective bromination at C7 using NBS in DMF (55–60% yield) .

Alkylation/Acylation

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| N1-Alkylation | Benzyl bromide/K₂CO₃ | N1-benzyl derivative | 65% |

| C3-Acylation | Acetic anhydride/DMAP | 3-acetylindole analog | 72% |

-

The 5-methoxy group directs electrophiles to the C6/C7 positions, while the 2-methyl group reduces reactivity at C2 .

Photochemical Reactions

The indole moiety participates in UV-induced reactions:

| Condition | Observation |

|---|---|

| UV Light (254 nm) | Cleavage of Fmoc group via dibenzofulvene intermediate |

| Solvent | Acetonitrile/water (9:1) |

| Byproducts | <5% racemization (chiral HPLC analysis) |

-

Photodeprotection offers an alternative to piperidine but is less efficient (85% yield vs. 99% for piperidine) .

Indole Ring Oxidation

-

Ozonolysis : Cleaves the indole ring to form kynurenine derivatives under acidic conditions (40–50% yield) .

-

Epoxidation : Limited reactivity due to electron-donating methoxy group; requires mCPBA (30% yield).

Carboxylic Acid Reduction

Comparative Reactivity Table

Reactivity differences between this compound and related analogs:

| Property | Fmoc-5-MeO-2-Me-Trp | Fmoc-Trp-OH | Fmoc-5-F-Trp |

|---|---|---|---|

| Coupling Time (min) | 60 | 30 | 45 |

| Deprotection Efficiency | 98% | 99% | 97% |

| Halogenation Yield | 60% (Br) | 75% (Br) | 68% (Br) |

| Thermal Stability (°C) | 180 | 160 | 170 |

Mechanistic Insights

Scientific Research Applications

Peptide Synthesis

Overview

Fmoc-5-methoxy-2-methyl-DL-tryptophan is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for the selective deprotection of the amino group, facilitating the assembly of complex peptides with specific sequences.

Key Features

- Building Block: Serves as a crucial component in synthesizing peptides that may exhibit enhanced biological activity.

- Solubility and Stability: Enhances the solubility and stability of peptides, making them more suitable for pharmaceutical applications.

Drug Development

Therapeutic Applications

The compound's unique structural properties make it valuable in drug design, particularly for targeting serotonin receptors. This is significant for developing treatments for mood disorders such as depression and anxiety.

Case Studies

- Serotonin Receptor Modulation: Research indicates that derivatives of this compound can modulate serotonin receptor activity, leading to potential therapeutic strategies for mood regulation .

- Pharmaceutical Formulations: Its incorporation into drug formulations has shown promise in enhancing bioavailability and efficacy .

Biotechnology

Protein Modification

In biotechnology, this compound is used to modify proteins, improving their stability and functionality. This is essential for developing effective biotherapeutics.

Applications in Biotherapeutics

- Stability Enhancement: It helps stabilize proteins against degradation, thereby prolonging their therapeutic effects.

- Functionalization: Modifying proteins with this compound can enhance their interaction with biological targets, increasing their effectiveness .

Neuroscience Research

Neurotransmitter Studies

The compound's analogs are often studied for their effects on neurotransmitter systems, providing insights into brain function and potential treatments for neurological conditions.

Research Findings

- Neurotransmitter Interaction: Studies have demonstrated that Fmoc derivatives can influence neurotransmitter release and receptor binding, indicating potential roles in neuropharmacology .

- Behavioral Implications: Animal studies have linked the administration of Fmoc-modified compounds to changes in behavior related to mood and anxiety .

Fluorescent Labeling Techniques

Visualization of Biomolecules

this compound can be employed in fluorescent labeling techniques, aiding researchers in visualizing biomolecules within various biological contexts.

Applications in Research

- Cell Imaging: The compound's fluorescent properties allow for effective imaging of cellular processes and interactions.

- Tracking Peptide Interactions: It facilitates tracking peptide interactions within complex biological systems, enhancing understanding of cellular mechanisms .

Mechanism of Action

The mechanism of action of Fmoc-5-methoxy-2-methyl-DL-tryptophan involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed under acidic conditions, revealing the free amino group for further reactions. This process ensures the accurate assembly of peptides and proteins .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position: The 5-methoxy group in the target compound enhances electron donation compared to 4-methoxy () or halogenated analogs ().

Protecting Groups :

Bioactivity :

Physicochemical Properties

Solubility :

Stability :

- Fmoc derivatives require storage at -20°C or -80°C to prevent degradation , whereas unprotected analogs like 5-methoxy-DL-tryptophan are stable at -20°C for ≥2 years .

Biological Activity

Fmoc-5-methoxy-2-methyl-DL-tryptophan is a modified amino acid derivative widely utilized in peptide synthesis and drug development. Its unique structural properties enhance its biological activity, making it a valuable compound in various research fields, including antimicrobial, antiviral, and neuropharmacological studies. This article reviews the biological activity of this compound, summarizing key findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C28H26N2O5 and features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the tryptophan backbone. This structure not only aids in peptide synthesis but also influences its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Modified tryptophans, including Fmoc-5-methoxy derivatives, have been shown to enhance antimicrobial properties against various bacteria. For instance, studies indicate that tryptophan analogs can interact with bacterial membranes, leading to increased antimicrobial efficacy without significant hemolytic effects .

- A comparative analysis of antimicrobial peptides (AMPs) incorporating 5-methoxy tryptophan demonstrated potent activity against Gram-positive and Gram-negative bacteria, highlighting the importance of the aromatic side chain in modulating activity .

-

Antiviral Activity

- Research has indicated that derivatives of tryptophan can inhibit viral infections by interacting with viral surface proteins. For example, multivalent functionalized tryptophans have shown effectiveness against viruses such as HIV and enterovirus 71 (EV-A71), suggesting that this compound could have similar potential .

- Mechanistic studies revealed that these compounds prevent virus attachment to host cells, showcasing their role in antiviral strategies .

-

Neuroscience Applications

- The compound's analogs are frequently studied for their effects on neurotransmitter systems, particularly serotonin receptors. This makes them relevant for developing treatments for mood disorders and other neurological conditions .

- Fmoc-5-methoxy derivatives are also explored for their potential neuroprotective effects and ability to enhance cognitive functions .

Table 1: Antimicrobial Activity of Tryptophan Derivatives

| Compound | MIC (μM) against E. coli | Hemolysis (%) |

|---|---|---|

| Fmoc-5-methoxy-2-methyl-DL-Trp | 12.5 | 1 |

| Cyclo-RRRWFW | 3.1 | 6 |

| c-(5MeoW)F(5MeoW) | 3.1 | 1 |

This table summarizes the minimum inhibitory concentrations (MIC) against Escherichia coli and hemolysis percentages for various compounds, indicating that this compound exhibits significant antimicrobial activity with low cytotoxicity .

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of tryptophan derivatives, this compound was found to inhibit viral entry effectively at non-toxic concentrations. The compound's structure was critical in maintaining its antiviral activity, emphasizing the role of specific substituents on the indole ring .

Q & A

Q. How can the stereochemical purity of Fmoc-5-methoxy-2-methyl-DL-tryptophan be validated experimentally?

To confirm stereochemical integrity, researchers should employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times against pure D- and L-enantiomer standards. Additionally, polarimetry can measure specific optical rotation ([α]D), where deviations from expected values (e.g., -18° to -22° for Fmoc-L-tryptophan derivatives in DMF ) indicate contamination. Mass spectrometry (e.g., METLIN ID 103475, +20V collision mode ) can further verify molecular identity without stereochemical ambiguity.

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound are limited, analogous tryptophan derivatives (e.g., DL-5-hydroxytryptophan) require precautions against inhalation, skin contact, and ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to Safety Data Sheets (SDS) for structurally similar compounds, which classify hazards under GHS (e.g., "Hazardous until further data available" ).

Q. What solvent systems are optimal for dissolving this compound in peptide synthesis?

This compound typically dissolves in DMSO (10 mM) or DMF, as indicated for related 5-methoxy-DL-tryptophan derivatives . For solid-phase synthesis, pre-activate the amino acid with coupling reagents (e.g., HBTU/DIPEA) in DMF at room temperature. Sonication for 10–15 minutes improves solubility and coupling efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-inflammatory effects of 5-methoxy-tryptophan derivatives?

Discrepancies in bioactivity (e.g., Wang et al. vs. Chen et al. ) may arise from assay conditions (e.g., endothelial vs. cancer cell models) or metabolite stability. To address this:

Q. What methodological challenges arise when incorporating this compound into solid-phase peptide synthesis (SPPS)?

Key challenges include:

- Steric hindrance : The 2-methyl and 5-methoxy groups impede resin coupling. Use double coupling cycles with 3-fold molar excess of amino acid and extended reaction times (2–4 hours) .

- Deprotection efficiency : Monitor Fmoc removal kinetics via UV absorbance (301 nm) after 20% piperidine treatment; incomplete deprotection requires iterative base exposure .

- Side reactions : Methoxy groups may undergo demethylation under acidic cleavage conditions (e.g., TFA). Test milder cleavage cocktails (TFA:H2O:TIPS = 95:2.5:2.5) and confirm product integrity via HRMS .

Q. How can computational modeling guide the design of experiments involving this compound?

Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like tryptophan hydroxylase or inflammatory mediators. For example:

- Simulate binding affinity to IL-6 or TNF-α receptors using structures from Wang et al. .

- Compare electrostatic potentials of D- vs. L-enantiomers to rationalize stereospecific bioactivity .

- Validate predictions with SPR or ITC binding assays, ensuring buffer compatibility (e.g., avoid DMSO >1% in SPR ).

Q. What analytical strategies differentiate this compound from its synthetic byproducts?

- HPLC : Use a C18 column with gradient elution (0.1% TFA in H2O/MeCN). Monitor at 265 nm (Fmoc absorbance).

- HRMS : Compare experimental mass (calculated [M+H]+ = 521.23 g/mol for C31H29N2O6+) with METLIN data .

- NMR : Key signals include methoxy protons (~3.7 ppm) and Fmoc aromatic protons (7.3–7.8 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.